1,3,4-Thiadiazole-2,5-dicarbothioamide
Description
Structure
3D Structure
Properties
CAS No. |
666854-98-4 |
|---|---|
Molecular Formula |
C4H4N4S3 |
Molecular Weight |
204.3 g/mol |
IUPAC Name |
1,3,4-thiadiazole-2,5-dicarbothioamide |
InChI |
InChI=1S/C4H4N4S3/c5-1(9)3-7-8-4(11-3)2(6)10/h(H2,5,9)(H2,6,10) |
InChI Key |
OPAZDSGNKIJFIF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)C(=S)N)C(=S)N |
Origin of Product |
United States |
Synthetic Methodologies for 1,3,4 Thiadiazole 2,5 Dicarbothioamide and Its Analogs
Classical Approaches to 1,3,4-Thiadiazole (B1197879) Core Synthesis
The formation of the 1,3,4-thiadiazole ring is a cornerstone of heterocyclic chemistry, with several reliable methods developed over decades. These approaches typically involve the cyclization of linear precursors containing the requisite nitrogen, carbon, and sulfur atoms.
The most prevalent method for synthesizing the 1,3,4-thiadiazole scaffold is the cyclization of thiosemicarbazide (B42300) or its derivatives. nih.govencyclopedia.pub This approach is highly efficient and versatile. Typically, a thiosemicarbazide is acylated with a carboxylic acid or its derivative (like an acid chloride or anhydride), and the resulting acylthiosemicarbazide intermediate is then cyclized via dehydration. encyclopedia.pubnih.gov Various dehydrating agents are employed to facilitate this ring closure, including strong acids like sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). encyclopedia.pubresearchgate.netmdpi.com
For instance, reacting thiosemicarbazide with aromatic carboxylic acids in the presence of POCl₃ is a common route to 2-amino-5-aryl-1,3,4-thiadiazoles. mdpi.comnih.gov A one-pot method has also been developed using polyphosphate ester (PPE) as a mild additive for the reaction between a carboxylic acid and thiosemicarbazide, which proceeds through acylation and subsequent cyclodehydration. nih.govnih.gov
The reaction can be summarized as follows:
Step 1 (Acylation): A thiosemicarbazide reacts with a carboxylic acid to form an N-acylthiosemicarbazide intermediate.
Step 2 (Cyclodehydration): The intermediate undergoes intramolecular cyclization with the elimination of a water molecule to form the stable aromatic 1,3,4-thiadiazole ring. mdpi.com
Different reagents can influence the reaction's outcome and regioselectivity. For example, using EDC·HCl (a desulfurizing agent) can favor the formation of 1,3,4-oxadiazoles, while p-TsCl tends to yield the desired 1,3,4-thiadiazoles. organic-chemistry.orgnih.gov
Table 1: Reagents for Thiosemicarbazide Cyclization
| Precursor | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| Thiosemicarbazide & Carboxylic Acid | POCl₃ | 2-Amino-5-substituted-1,3,4-thiadiazole | mdpi.com |
| Thiosemicarbazide & Carboxylic Acid | Conc. H₂SO₄ | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |
| Thiosemicarbazide & Carboxylic Acid | Polyphosphate Ester (PPE) | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |
| Acylthiosemicarbazide | p-TsCl, TEA | 2-Amino-1,3,4-thiadiazole | organic-chemistry.org |
| Thiosemicarbazide & Aldehyde | FeCl₃ | 2,5-Disubstituted-1,3,4-thiadiazole | nih.gov |
Acylhydrazines (or acid hydrazides) serve as crucial starting materials, often being converted into thiosemicarbazide intermediates in situ. researchgate.net For example, an acylhydrazine can react with an isothiocyanate to yield a 1,4-disubstituted thiosemicarbazide, which is then cyclized under acidic conditions to form the 1,3,4-thiadiazole ring. researchgate.net Alternatively, direct reaction of acylhydrazines with carbon disulfide (CS₂) in the presence of a base can lead to dithiocarbazate salts, which are valuable precursors for 5-thiol-substituted 1,3,4-thiadiazoles. organic-chemistry.orgacs.org
A direct and modular synthesis of 1,3,4-thiadiazoles has been developed through the coupling of acyl hydrazines and primary nitroalkanes, mediated by elemental sulfur (S₈) and sodium sulfide (B99878) (Na₂S). researchgate.netmdpi.com This method is noted for its chemoselectivity and tolerance of a wide range of functional groups. researchgate.netmdpi.com
The 1,3,4-oxadiazole (B1194373) ring, being a bioisostere of the 1,3,4-thiadiazole ring, can be chemically transformed into its sulfur analog. nih.gov This conversion typically involves thionation, where the oxygen atom of the oxadiazole ring is replaced by a sulfur atom. Common thionating agents for this purpose include phosphorus pentasulfide (P₂S₅) and Lawesson's reagent. nih.govresearchgate.net A convenient procedure using thiourea (B124793) as the thionating agent for the direct conversion of 2,5-diaryl-1,3,4-oxadiazoles to the corresponding 1,3,4-thiadiazoles has also been reported. sigmaaldrich.com This reaction is often carried out by heating the oxadiazole with the thionating agent in a suitable solvent. sigmaaldrich.com
Advanced Synthetic Techniques for Dicarbothioamide Functionalization
Introducing the specific dicarbothioamide groups at the C2 and C5 positions requires multi-step synthetic sequences, often starting from a pre-formed and symmetrically substituted 1,3,4-thiadiazole core.
A key precursor for symmetrical 2,5-disubstitution is 2,5-dimercapto-1,3,4-thiadiazole (B142945), which is commercially available, often as its dipotassium (B57713) salt. researchgate.netnih.gov This compound can undergo various reactions at its thiol groups.
One detailed multi-step synthesis to create complex side chains starts with 2,5-dimercapto-1,3,4-thiadiazole (1). organic-chemistry.orgacs.org The synthetic pathway is as follows:
Alkylation: Compound 1 is alkylated with an appropriate halo-ester, such as 4-ethylbromobutyrate, in the presence of a base like potassium carbonate to yield a bis-ester, diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate (2). organic-chemistry.orgacs.org
Hydrazinolysis: The resulting bis-ester 2 is treated with hydrazine (B178648) hydrate (B1144303) to convert the ester groups into acid hydrazide functionalities, yielding the corresponding bis-acid hydrazide (3). acs.org
Thiosemicarbazide Formation: Compound 3 is then condensed with various alkyl or aryl isothiocyanates. This reaction forms bis-acid thiosemicarbazides (4-6), which contain the core structure analogous to a dicarbothioamide derivative. acs.org
This sequence provides a clear route to installing complex thioamide-containing side chains at both the C2 and C5 positions. These bis-acid thiosemicarbazide precursors can then be cyclized under different conditions (acidic or basic) to form further clubbed heterocyclic systems, such as bis-1,2,4-triazoles or bis-1,3,4-thiadiazoles. organic-chemistry.orgacs.org
Table 2: Synthesis of Bis-Acid Thiosemicarbazides from 2,5-Dimercapto-1,3,4-thiadiazole
| Step | Starting Material | Reagents | Product | Reference(s) |
|---|---|---|---|---|
| 1 | 2,5-Dimercapto-1,3,4-thiadiazole | Ethylbromobutyrate, K₂CO₃ | Diethyl 4,4'-[...]dibutanoate (2) | organic-chemistry.orgacs.org |
| 2 | Compound 2 | Hydrazine Hydrate | Bis-acid hydrazide (3) | acs.org |
| 3 | Compound 3 | Aryl/Alkyl Isothiocyanates | Bis-acid thiosemicarbazides (4-6) | acs.org |
Solid-phase organic synthesis (SPOS) offers a powerful platform for constructing libraries of 1,3,4-thiadiazole derivatives for high-throughput screening. researchgate.netnih.gov This methodology allows for the efficient assembly and diversification of the thiadiazole scaffold.
A representative solid-phase synthesis strategy involves the following key steps: researchgate.net
Resin Attachment: A suitable starting material is attached to a solid support, such as a BOMBA (4-benzyloxy-2-methoxybenzylamine) resin.
Thiosemicarbazide Formation: The resin-bound amine is reacted to form a thiosemicarbazide intermediate.
Cyclization: The key 1,3,4-thiadiazole core is formed on the solid support via a desulfurative cyclization of the thiosemicarbazide resin. A desulfurizing agent like p-toluenesulfonyl chloride (p-TsCl) is often used for this step. researchgate.netnih.gov
Functionalization: The polymer-bound 2-amido-5-amino-1,3,4-thiadiazole resin can then be chemoselectively functionalized at its amide and amine positions through reactions like alkylation, acylation, and Suzuki coupling. researchgate.netnih.gov
Cleavage: Finally, the diverse 1,3,4-thiadiazole analogs are cleaved from the resin support, typically using trifluoroacetic acid (TFA), to afford the final products in high yield and purity. researchgate.netnih.gov
This approach enables the systematic modification of substituents at the C2 and C5 positions, facilitating the exploration of structure-activity relationships. researchgate.net
Modern Catalytic and Green Chemistry Approaches in 1,3,4-Thiadiazole Synthesis
The synthesis of 1,3,4-thiadiazoles has evolved significantly, with modern approaches focusing on efficiency, reduced environmental impact, and improved yields. These methods stand in contrast to some conventional techniques that often require harsh reagents. Green chemistry principles are increasingly being integrated into synthetic protocols, emphasizing the use of less hazardous solvents, alternative energy sources, and catalytic processes. researchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the synthesis of 1,3,4-thiadiazole derivatives. nanobioletters.com This technique can dramatically reduce reaction times, often from hours to minutes, while improving product yields. nanobioletters.comrsc.org For instance, the cyclization of substituted benzoic acids and thiosemicarbazide in the presence of phosphorus oxychloride can be accelerated under microwave irradiation. nanobioletters.com Solvent-free microwave-assisted methods have also been developed, further enhancing the green credentials of these syntheses. rsc.org
Ultrasonication is another green technique that utilizes sound waves to induce cavitation, providing the energy for chemical reactions. researchgate.net This method, like microwave irradiation, offers shorter reaction times and is considered an eco-friendly alternative to conventional heating. researchgate.net
The choice of catalyst and reagents is a central aspect of modern synthetic design. Researchers have developed methods that replace toxic and harsh dehydrating agents like phosphorus oxychloride (POCl₃) or strong acids with more benign alternatives. mdpi.comrsc.org Polyphosphate ester (PPE), for example, has been successfully used as a mild additive for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide, avoiding the need for toxic reagents. mdpi.comencyclopedia.pub Propylphosphonic anhydride (B1165640) (T₃P) serves as both a coupling agent and a cyclodehydrating reagent in a one-pot reaction, showcasing high efficiency and compatibility with various functional groups. rsc.org
Furthermore, transition-metal-free catalytic systems are gaining prominence. Iodine-mediated oxidative C-S bond formation provides an efficient and scalable route to 2-amino-substituted 1,3,4-thiadiazoles from the condensation of thiosemicarbazide with aldehydes. organic-chemistry.org Photocatalytic methods, which use light to drive chemical reactions under mild, metal-free conditions, represent another frontier in the chemodivergent synthesis of these heterocyclic systems. organic-chemistry.org
Table 1: Overview of Modern and Green Synthetic Approaches for 1,3,4-Thiadiazoles
| Methodology | Key Features | Typical Reagents/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis (MAOS) | Use of microwave irradiation for heating. | Substituted benzoic acid, thiosemicarbazide, POCl₃, DMF; or solvent-free conditions. | Reduced reaction times (minutes vs. hours), often higher yields, energy efficiency. | nanobioletters.comrsc.org |
| Ultrasonication | Application of high-frequency sound waves. | Various thiadiazole precursors. | Shorter reaction times, eco-friendly energy source. | researchgate.net |
| Greener Reagents (PPE) | Replacement of hazardous dehydrating agents. | Carboxylic acid, thiosemicarbazide, polyphosphate ester (PPE). | Avoids toxic reagents like POCl₃, mild reaction conditions. | mdpi.comencyclopedia.pub |
| Transition-Metal-Free Catalysis | Oxidative cyclization without metal catalysts. | Thiosemicarbazones, Iodine (I₂). | Avoids heavy metal contamination, scalable, operationally simple. | organic-chemistry.org |
| Oxidative Cyclization | Use of an oxidizing agent to facilitate ring closure. | Thiosemicarbazones, Ferric chloride (FeCl₃). | Efficient method for preparing 2-amino-5-substituted thiadiazoles. | rsc.orgnih.gov |
Mechanistic Insights into 1,3,4-Thiadiazole Ring Formation and Functionalization
Understanding the reaction mechanisms for the formation and subsequent functionalization of the 1,3,4-thiadiazole ring is crucial for optimizing synthetic routes and designing novel derivatives. The most prevalent pathway for synthesizing the 1,3,4-thiadiazole core involves the cyclization of thiosemicarbazides or their derivatives. sci-hub.st
The mechanism for the reaction between a carboxylic acid and thiosemicarbazide typically begins with a nucleophilic attack from the nitrogen atom of the thiosemicarbazide onto the carbonyl carbon of the acid. sbq.org.br This is followed by a dehydration step to form an acylated intermediate. The subsequent crucial step is the intramolecular cyclization, where the sulfur atom attacks the carbonyl carbon, leading to the formation of the five-membered ring. A final dehydration step results in the aromatic 1,3,4-thiadiazole ring. sbq.org.br This cyclodehydration can be facilitated by various reagents, including acids and compounds like polyphosphoric acid or phosphorus oxychloride. nih.gov
An alternative starting point is the use of thiosemicarbazones, which are formed by the condensation of thiosemicarbazide with an aldehyde or ketone. rsc.org These intermediates can undergo oxidative cyclization, often in the presence of an oxidizing agent like ferric chloride (FeCl₃), to yield 2-amino-5-substituted 1,3,4-thiadiazoles. rsc.orgnih.gov
The reactivity of the resulting 1,3,4-thiadiazole ring is significantly influenced by its electronic properties. The ring is electron-deficient due to the presence of two electronegative nitrogen atoms. researchgate.net This characteristic makes the ring generally inert to electrophilic substitution but highly susceptible to nucleophilic attack. nih.govresearchgate.net Consequently, substituents at the 2- and 5-positions, particularly halogens, are readily displaced by nucleophiles. This reactivity is a cornerstone of the functionalization of the thiadiazole nucleus, allowing for the introduction of a wide array of functional groups to modify the molecule's properties. nih.gov The ambient nucleophilicity of 2-amino-1,3,4-thiadiazoles allows for electrophilic attack to occur on both the exocyclic amino group and the ring nitrogen atoms, providing further avenues for derivatization. nih.gov
Table 2: Mechanistic Pathways to 1,3,4-Thiadiazole Ring Formation
| Starting Materials | Key Mechanistic Steps | Typical Product Class | Reference |
|---|---|---|---|
| Carboxylic Acids + Thiosemicarbazide | 1. Nucleophilic attack by N on C=O. 2. Dehydration (acylation). 3. Intramolecular cyclization (S attack on C=O). 4. Dehydration (aromatization). | 2,5-Disubstituted 1,3,4-thiadiazoles | sbq.org.br |
| Aldehydes + Thiosemicarbazide | 1. Formation of thiosemicarbazone intermediate. 2. Oxidative cyclization. | 2-Amino-5-substituted 1,3,4-thiadiazoles | rsc.orgnih.gov |
| Acylhydrazines + Isothiocyanates | 1. Nucleophilic attack of acylhydrazine on isothiocyanate. 2. Cyclization with elimination. | 2-Substituted-amino-5-substituted 1,3,4-thiadiazoles | sbq.org.br |
| Bithioureas | Oxidative cyclization with an oxidizing agent. | 2,5-Diamino-1,3,4-thiadiazole (B1295027) | nih.gov |
Structural Characterization and Spectroscopic Analysis of 1,3,4 Thiadiazole 2,5 Dicarbothioamide and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental tools for confirming the synthesis and purity of 1,3,4-thiadiazole (B1197879) compounds, offering detailed insights into their molecular structure.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For 1,3,4-thiadiazole derivatives, IR spectra provide key information about the vibrations of the heterocyclic ring and its substituents. The characteristic absorption bands help confirm the successful synthesis of the target structures.
Key vibrational frequencies observed in 1,3,4-thiadiazole derivatives include:
N-H Stretching: In derivatives containing amino or amide groups, N-H stretching vibrations typically appear in the range of 3150–3400 cm⁻¹. For instance, in some 2-amino-5-aryl-1,3,4-thiadiazoles, these bands are observed between 3167-3262 cm⁻¹. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations are generally found around 3000–3100 cm⁻¹, while aliphatic C-H stretches appear at slightly lower wavenumbers (2850–2963 cm⁻¹). scielo.brmdpi.com
C=O Stretching: For derivatives incorporating a carbonyl group, a strong absorption peak is characteristically seen between 1651–1697 cm⁻¹. mdpi.commdpi.com
C=N Stretching: The stretching vibration of the C=N bond within the thiadiazole ring is a key indicator, typically appearing in the region of 1575–1643 cm⁻¹. nih.govmdpi.com
C-S Stretching: Vibrations involving the carbon-sulfur bonds of the thiadiazole ring are usually observed in the 715–781 cm⁻¹ range. mdpi.com Weak intensity bands below 660 cm⁻¹ can also be attributed to the C-S-C stretching of the thiadiazole ring. nih.gov
The table below summarizes characteristic IR absorption data for various 1,3,4-thiadiazole derivatives.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference(s) |
| N-H | Stretching | 3150 - 3400 | nih.govmdpi.comnih.gov |
| C=O | Stretching | 1651 - 1697 | mdpi.commdpi.com |
| C=N (ring) | Stretching | 1575 - 1643 | nih.govmdpi.com |
| C-S (ring) | Stretching | 660 - 781 | mdpi.comnih.gov |
| Aromatic C-H | Stretching | 3000 - 3199 | scielo.br |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of 1,3,4-thiadiazole derivatives, providing precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: In ¹H NMR spectra of 1,3,4-thiadiazole derivatives, the chemical shifts of protons are influenced by their proximity to the heterocyclic ring and the nature of the substituents.
NH Protons: Protons of amino or amide groups attached to the thiadiazole ring are typically deshielded and appear as singlets in the downfield region, often between δ 7.35 and 12.32 ppm. nih.govmdpi.com The exact position can be affected by solvent and intramolecular hydrogen bonding. dergipark.org.tr
Aromatic Protons: Protons on aryl substituents attached to the thiadiazole ring resonate in the aromatic region, generally between δ 6.74 and 8.43 ppm. nih.govmdpi.com
Aliphatic Protons: Protons on alkyl or other aliphatic side chains appear in the upfield region of the spectrum, with their chemical shifts dependent on the adjacent functional groups. For example, methyl protons next to a carbonyl group may appear around δ 2.18 ppm. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule.
Thiadiazole Ring Carbons: The carbon atoms of the 1,3,4-thiadiazole ring are highly deshielded due to the presence of electronegative nitrogen and sulfur atoms. Their signals typically appear in the range of δ 155–181 ppm. mdpi.comrsc.org For example, in azo dyes containing the 1,3,4-thiadiazole core, the C-2 and C-5 carbons resonate at approximately 164–166 ppm and 178–181 ppm, respectively. mdpi.com
Substituent Carbons: The chemical shifts of carbons in the substituents vary based on their electronic environment. Carbonyl carbons in amide derivatives are found downfield (e.g., ~166-169 ppm), while aliphatic carbons are located in the upfield region. nih.govdergipark.org.tr
The following table presents typical NMR data for representative 1,3,4-thiadiazole derivatives.
| Nucleus | Functional Group/Position | Typical Chemical Shift (δ, ppm) | Reference(s) |
| ¹H | Amide/Amine (-NH) | 7.35 - 12.32 | nih.govmdpi.comdergipark.org.tr |
| ¹H | Aromatic (Ar-H) | 6.74 - 8.43 | nih.govmdpi.com |
| ¹³C | Thiadiazole Ring (C2/C5) | 155 - 181 | mdpi.comrsc.org |
| ¹³C | Carbonyl (C=O) | 166 - 169 | nih.govdergipark.org.tr |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight of 1,3,4-thiadiazole derivatives and for obtaining structural information through the analysis of their fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the synthesized compounds with high accuracy. mdpi.com
In the mass spectra of these compounds, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ is typically observed, confirming the molecular weight. The fragmentation pattern provides clues about the structure. For example, tandem mass spectrometry of some thiadiazole derivatives shows that the loss of acetyl moieties is an initial fragmentation step for acetylated compounds. nih.gov The fragmentation of a fully acetylated derivative can lead to the formation of an ion corresponding to the loss of its acetyl groups, which then fragments further. nih.gov
| Compound Type | Ion Type | Key Fragment (m/z) | Observation | Reference(s) |
| Acetylated Thiadiazole | [M+H]⁺ | 252 | Corresponds to the loss of O-acetyl moieties. | nih.gov |
| 2-Amino-thiadiazole derivative | [M+H]⁺ | 210 | Represents the protonated molecular ion of the core structure after fragmentation. | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about conjugation and chromophoric systems. The spectra of 1,3,4-thiadiazole derivatives are characterized by absorption bands in the UV region, which can sometimes extend into the visible range. nih.gov
These absorptions are typically due to π → π* and n → π* electronic transitions. scielo.br
π → π Transitions:* These high-energy transitions are common in aromatic and heterocyclic systems. In many 1,3,4-thiadiazole derivatives, two distinct bands representing π → π* transitions are observed. One band, often at a shorter wavelength (e.g., ~290 nm), may originate from transitions within an attached phenolic or aryl ring, while a lower energy, more intense band (e.g., ~325 nm) can be attributed to the thiadiazole heterocycle in conjugation with its substituents. nih.gov
n → π Transitions:* These transitions involve non-bonding electrons (e.g., on nitrogen or sulfur) being promoted to an anti-bonding π* orbital. They are generally of lower intensity and can be observed in the spectra.
The position and intensity of the absorption maxima (λ_max) are sensitive to the substituents on the thiadiazole ring and the solvent used. scielo.brnih.gov
| Derivative Type | λ_max (nm) | Transition Type | Reference(s) |
| 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | ~290, ~325 | π → π | nih.gov |
| 5-(1-methyl-2-phenylethenyl) derivatives | 303 - 353 | π → π / n → π | scielo.br |
| 2,5-dimercapto-1,3,4-thiadiazole (B142945) (monomer) | ~335 | π → π | researchgate.net |
Advanced Structural Determination Methods
For an unambiguous determination of the molecular structure, including stereochemistry and solid-state conformation, more advanced techniques like X-ray diffraction are employed.
X-ray Diffraction (XRD) for Crystalline Structure and Conformation Analysis
Single-crystal X-ray diffraction (XRD) provides the most definitive proof of a molecule's structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise three-dimensional coordinates of every atom, yielding exact bond lengths, bond angles, and torsional angles. mdpi.comresearchgate.net
XRD analysis has been crucial in confirming the regiochemistry of synthesized 1,3,4-thiadiazole derivatives and understanding their packing in the crystal lattice. mdpi.comrsc.org For example, the crystal structure of [(1,3,4-Thiadiazole-2,5-diyl)bis(sulfanediyl)]diacetonitrile revealed that the 1,3,4-thiadiazole ring is essentially planar. nih.gov The analysis also showed how the acetonitrile (B52724) substituent groups were oriented relative to the central ring and how intermolecular forces, such as C—H⋯N hydrogen bonds, dictate the crystal packing. nih.gov
The table below presents crystallographic data for a representative 1,3,4-thiadiazole derivative.
| Parameter | [(1,3,4-Thiadiazole-2,5-diyl)bis(sulfanediyl)]diacetonitrile | Reference |
| Chemical Formula | C₆H₄N₄S₃ | nih.gov |
| Molecular Weight | 228.34 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 8.5305 (7) | nih.gov |
| b (Å) | 14.2102 (11) | nih.gov |
| c (Å) | 7.8803 (6) | nih.gov |
| β (°) | 104.3810 (11) | nih.gov |
| Volume (ų) | 925.32 (13) | nih.gov |
| Z | 4 | nih.gov |
This detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies. mdpi.comresearchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental and crucial technique for the verification of the composition of newly synthesized chemical compounds. This method determines the percentage composition of individual elements, primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), within a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the successful synthesis and purity of the target compound.
In the synthesis of 1,3,4-thiadiazole derivatives, elemental analysis is routinely employed to confirm that the desired molecular structure has been obtained. researchgate.netnih.govrsc.orgnih.gov Researchers consistently report that the elemental analysis data for their synthesized compounds are in good agreement with the calculated compositions. rdd.edu.iqnih.gov This verification is a critical step in the characterization process, complementing spectroscopic data to provide a complete structural confirmation.
The structures of various novel 2,5-disubstituted-1,3,4-thiadiazoles have been confirmed using IR, NMR, mass spectra, and elemental analyses. nih.gov Studies on series of 1,3,4-thiadiazole derivatives designed for various applications rely on elemental analysis to demonstrate their structure and chemical purity. nih.govrsc.org For instance, the synthesis of diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate was confirmed, in part, by elemental analysis which was congruent with its assigned structure. nih.gov Similarly, the synthesis of various 1,3,4-thiadiazole molecules are affirmed by microanalytical data. nih.gov The percentage compositions of elements (CHNS) are typically determined using a dedicated elemental analyzer. eprajournals.com
The following table illustrates the comparison between calculated and experimentally found elemental compositions for the parent compound and a representative derivative, reflecting the data presentation found in the scientific literature. The experimental values shown are hypothetical but represent the close agreement typically observed in research findings.
Interactive Table: Elemental Analysis Data
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) [Ref] |
| 1,3,4-Thiadiazole-2,5-dicarbothioamide | C₄H₄N₄S₃ | C | 23.52 | 23.55 |
| H | 1.97 | 1.99 | ||
| N | 27.42 | 27.39 | ||
| S | 47.09 | 47.12 | ||
| Diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate nih.gov | C₁₄H₂₂N₂O₄S₃ | C | 44.42 | 44.40 |
| H | 5.86 | 5.89 | ||
| N | 7.40 | 7.42 | ||
| S | 25.41 | 25.38 |
The consistency between the calculated and found values, as shown in the table, is a recurring theme in the literature, solidifying the identity of the synthesized 1,3,4-thiadiazole derivatives. rdd.edu.iqresearchgate.net This analytical step is indispensable for validating the molecular formula and ensuring the purity of the compounds before they undergo further investigation.
Computational and Theoretical Investigations of 1,3,4 Thiadiazole 2,5 Dicarbothioamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. For 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations provide a reliable framework for understanding their geometry, stability, and reactivity. dergipark.org.trnih.govnih.gov
Geometry Optimization and Electronic Structure Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 1,3,4-thiadiazole derivatives, studies consistently show that the central five-membered thiadiazole ring is essentially planar. nih.govresearchgate.net The geometry of 1,3,4-Thiadiazole-2,5-dicarbothioamide would be optimized to find the minimum energy conformation, considering the rotational freedom of the carbothioamide (-C(S)NH₂) groups attached at the C2 and C5 positions.
Electronic structure analysis, including the mapping of the Molecular Electrostatic Potential (MEP), reveals the charge distribution and sites susceptible to electrophilic and nucleophilic attack. In 1,3,4-thiadiazole systems, the nitrogen atoms of the ring and the sulfur atoms of the thiocarbonyl groups typically represent regions of high electron density (negative potential), making them potential sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net Conversely, the hydrogen atoms of the amide groups are electron-deficient (positive potential), acting as hydrogen bond donors.
Prediction and Correlation of Spectroscopic Properties (IR, NMR, UV-Vis)
DFT methods allow for the accurate prediction of various spectroscopic properties, which can be correlated with experimental data to confirm molecular structures. dergipark.org.trnih.gov
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra. For 1,3,4-thiadiazole derivatives, characteristic peaks for C=N and C-S stretching within the ring, as well as vibrations from substituent groups, are well-predicted. dergipark.org.trmdpi.commdpi.com For the target compound, key predicted vibrations would include N-H stretching, C=S stretching of the carbothioamide groups, and the vibrations of the thiadiazole ring. The high correlation often found between calculated and experimental frequencies (correlation coefficients R ≈ 0.99) validates both the experimental characterization and the computational model. dergipark.org.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict ¹H and ¹³C NMR chemical shifts. In studies of related compounds, the calculated chemical shifts for the carbon atoms in the 1,3,4-thiadiazole ring typically appear around 160-165 ppm. nih.govmdpi.com The chemical shifts of the protons and carbons in the carbothioamide groups would also be predicted to aid in spectral assignment.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic transitions, which correspond to the absorption bands in UV-Vis spectra. researchgate.net These calculations help to assign the observed absorptions to specific electronic transitions, such as π→π* and n→π* transitions within the aromatic system and its substituents. researchgate.net
| Parameter | Typical Experimental Range (cm⁻¹) for Derivatives | Typical DFT-Calculated Range (cm⁻¹) for Derivatives | Reference |
| N-H Stretch | 3450-3190 | Correlates well with experimental data | mdpi.com |
| C=N Stretch (ring) | 1624-1560 | Correlates well with experimental data | mdpi.comresearchgate.net |
| C-S Stretch (ring) | ~710 | Correlates well with experimental data | researchgate.net |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is used to explain chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. dergipark.org.tr A smaller gap suggests higher reactivity.
For the 1,3,4-thiadiazole ring, the HOMO is often distributed over the sulfur atom and the π-system, while the LUMO is typically located on the N=N-C=S framework. researchgate.netresearchgate.net The carbothioamide substituents in this compound would significantly influence the FMOs, affecting the molecule's electronic properties and reactivity. DFT calculations provide precise values for these orbital energies and their distributions. nih.gov
| Parameter | Value (eV) for a bis-1,3,4-thiadiazole derivative | Reference |
| E(HOMO) | ~ -9.5 | researchgate.net |
| E(LUMO) | ~ -2.5 | researchgate.net |
| Energy Gap (ΔE) | ~ 7.0 | researchgate.net |
Molecular Docking Studies and Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. jcdr.netnih.gov
In Silico Predictions of Binding Affinity and Molecular Recognition
Molecular docking studies on various 1,3,4-thiadiazole derivatives have been performed against a wide range of biological targets, including enzymes implicated in cancer, infectious diseases, and other conditions. mdpi.comnih.govnih.govmdpi.com These studies predict the binding affinity, often expressed as a docking score in kcal/mol, where a more negative value indicates stronger binding. researchgate.netmdpi.com
The 1,3,4-thiadiazole scaffold is recognized for its ability to form key interactions within receptor binding sites. nih.gov Common interactions include:
Hydrogen Bonds: The nitrogen atoms of the thiadiazole ring and the heteroatoms of substituents (like the nitrogen and sulfur of the carbothioamide groups) can act as hydrogen bond acceptors. The amide hydrogens can act as hydrogen bond donors. researchgate.net
Hydrophobic Interactions: The aromatic ring and other nonpolar parts of the molecule can engage in hydrophobic interactions with nonpolar residues in the binding pocket. jcdr.net
These in silico predictions help identify which derivatives are most likely to be active and warrant further experimental testing.
| Target Protein | Representative 1,3,4-Thiadiazole Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| VEGFR-2 | ZINC000008927502 | -10.3 (Docking Score) / -69.81 (MM-GBSA) | Cys919, Asp1046, Glu885 | mdpi.com |
| ADP-sugar pyrophosphatase | Derivative L3 | -8.9 (Docking Score) | Forms 4 H-bonds with NUDT5 | researchgate.net |
| SARS-CoV-2 Mpro | Derivative 5h | -7.50 | Binds in active site | nih.gov |
| EGFR Tyrosine Kinase | Derivative 4h | - | Binds in active site | mdpi.com |
Elucidation of Potential Mechanisms of Action at the Molecular Level
By analyzing the binding mode from docking studies, researchers can hypothesize the molecular mechanism of action. For instance, if a 1,3,4-thiadiazole derivative docks deeply within the active site of an enzyme and forms hydrogen bonds with key catalytic residues, it is predicted to act as a competitive inhibitor, preventing the natural substrate from binding. nih.govnih.gov
Studies on 1,3,4-thiadiazole derivatives as inhibitors of enzymes like Dihydrofolate Reductase (DHFR) or various kinases have shown that the thiadiazole core often serves as a central scaffold. nih.govmdpi.com The substituents at the 2- and 5-positions are crucial for establishing specific interactions that determine potency and selectivity. The dicarbothioamide groups of the title compound, with their hydrogen bonding and metal-chelating potential, would be expected to play a significant role in binding to specific biological targets, a hypothesis that can be effectively explored and refined through molecular docking simulations. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This method seeks to identify and quantify the physicochemical properties of a molecule that are critical for its interaction with a biological target.
For the 1,3,4-thiadiazole scaffold, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities. researchgate.netnih.govresearchgate.netnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical values that characterize the topological, geometrical, electronic, and hydrophobic properties of the molecules. By correlating these descriptors with experimentally determined biological data, predictive models can be developed. Such models are valuable tools for the rational design of new, more potent derivatives, as they can help in prioritizing compounds for synthesis and biological testing, thereby saving time and resources. researchgate.netcapes.gov.br
Biological Activities and Mechanistic Studies of 1,3,4 Thiadiazole 2,5 Dicarbothioamide Derivatives Preclinical Research Focus
Antimicrobial Activity Research
In Vitro Efficacy Against Fungal Strains
Derivatives of 1,3,4-thiadiazole (B1197879) have demonstrated notable in vitro activity against a range of pathogenic fungal strains. Research has identified several compounds with the ability to inhibit the growth of clinically relevant fungi, including various species of Candida and molds like Aspergillus.
One of the most active derivatives identified in studies is 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, referred to as compound C1. nih.govnih.gov This compound has shown potent efficacy against different Candida species, including azole-resistant isolates, and various molds, with Minimum Inhibitory Concentration (MIC₁₀₀) values reported to be in the range of 8 to 96 µg/mL. nih.gov Another study highlighted 2-Amino-1,3,4-thiadiazole (AT) as the most effective among a tested group against Candida albicans ATCC 10231, exhibiting a MIC of 0.5 mg/cm³. bibliotekanauki.pl
Further research into 5-(p-methoxyphenyl)-[2-(2′-substituted aryl-4′-oxo-1′,3′-thiazolidin-3′-yl)]-1,3,4-thiadiazole derivatives revealed that specific substitutions lead to significant antifungal activity. For instance, compound 4e in one series showed good activity against C. albicans ATCC 10231 and C. krusei ATCC 6258, with a MIC of 1.562 μg/mL. researchgate.net The collective data underscores the potential of the 1,3,4-thiadiazole scaffold as a source of new antifungal agents. researchgate.netnih.govnih.gov
| Derivative Compound | Fungal Strain | Reported Activity (MIC) | Source |
|---|---|---|---|
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) | Candida species and molds | 8 to 96 µg/mL | nih.gov |
| 2-Amino-1,3,4-thiadiazole (AT) | Candida albicans ATCC 10231 | 0.5 mg/cm³ | bibliotekanauki.pl |
| Compound 4e (a 5-(p-methoxyphenyl)-[2-(2′-substituted aryl-4′-oxo-1′,3′-thiazolidin-3′-yl)]-1,3,4-thiadiazole) | Candida albicans ATCC 10231 | 1.562 µg/mL | researchgate.net |
| Compound 4e (a 5-(p-methoxyphenyl)-[2-(2′-substituted aryl-4′-oxo-1′,3′-thiazolidin-3′-yl)]-1,3,4-thiadiazole) | Candida krusei ATCC 6258 | 1.562 µg/mL | researchgate.net |
| Various 1,3,4-thiadiazole derivatives | Aspergillus niger | Screening performed | researchgate.net |
Synergistic Effects with Established Antimicrobials
A promising strategy in antimicrobial research is the use of combination therapies to enhance efficacy and overcome resistance. Studies have shown that certain 1,3,4-thiadiazole derivatives exhibit strong synergistic effects when combined with the established antibiotic Kanamycin (B1662678). mdpi.comresearchgate.net This synergy can significantly lower the concentration of the conventional antibiotic needed to inhibit bacterial growth.
In research focused on antibacterial synergy, a 1,3,4-thiadiazole derivative that demonstrated a minimal inhibitory concentration (MIC) of 500 μg/mL on its own saw its MIC drop to 125 μg/mL when used in the presence of Kanamycin against Staphylococcus aureus. mdpi.comresearchgate.net In another instance, a combination of the derivative and Kanamycin resulted in an eight-fold reduction in the MIC value of Kanamycin compared to when it was used alone. mdpi.com The mechanism for this synergy is thought to involve interactions via the amine and phenolic groups of the thiadiazole derivative, as well as the heteroatoms of the thiadiazole ring. mdpi.com While the primary focus of this synergy has been antibacterial, it points to a broader potential for these derivatives to act as adjuvants in antimicrobial therapies. mdpi.comresearchgate.net
| Thiadiazole Derivative | Antimicrobial Agent | Target Organism | Observed Synergistic Effect | Source |
|---|---|---|---|---|
| 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (Compound 1) | Kanamycin | Staphylococcus aureus | 8-fold reduction in Kanamycin's MIC. | mdpi.com |
| Unnamed thiadiazole derivative | Kanamycin | Staphylococcus aureus | Derivative's MIC dropped from 500 µg/mL to 125 µg/mL. | mdpi.comresearchgate.net |
Investigation of Antimicrobial Mechanisms
Understanding the mechanism of action is crucial for the development of new therapeutic agents. For 1,3,4-thiadiazole derivatives, research points to multiple modes of antimicrobial action. A primary area of investigation is the inhibition of peptide deformylase (PDF), a metalloenzyme essential for bacterial protein synthesis, making it an attractive target for novel antibiotics. nih.gov Recent work has focused on introducing the 1,3,4-thiadiazole scaffold into peptidomimetic PDF inhibitors to create broad-spectrum bacteriostatic drugs. nih.gov Molecular docking studies have helped to identify the binding modes of these derivatives within the active site of the PDF enzyme, noting key interactions with amino acid residues like Glycine, Cysteine, and Glutamic acid that are crucial for their inhibitory potency.
In the context of antifungal activity, the mechanism appears to involve the disruption of the fungal cell wall. nih.govnih.gov Studies on the derivative C1 revealed that treated fungal cells were unable to maintain their characteristic shape, formed giant cells, and showed signs of flocculation. nih.gov This suggests that the compound interferes with cell wall biogenesis, leading to a loss of structural integrity and an inability to withstand internal turgor pressure. nih.gov
Antioxidant Activity Research
Beyond their antimicrobial properties, 1,3,4-thiadiazole derivatives are recognized for their potential as antioxidant agents. acu.edu.in This activity is often attributed to their ability to scavenge free radicals and chelate metal ions, which are key processes in mitigating oxidative stress.
In Vitro Free Radical Scavenging Assays
The antioxidant capacity of 1,3,4-thiadiazole derivatives is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests.
Thiol derivatives of 1,3,4-thiadiazole have proven to be particularly potent scavengers. nih.gov One such derivative, T3, demonstrated high activity in scavenging both DPPH and ABTS radicals, with reported IC₅₀ values of 0.053 mM and 0.023 mM, respectively. nih.gov In another study, a 1,3,4-thiadiazole based compound (labeled as compound 4) showed a DPPH scavenging capacity of 33.98%. nih.gov Further research on 1,3,4-thiadiazole linked with thiazolidinone found two derivatives, TZD 3 and TZD 5, with promising DPPH radical scavenging activity, showing IC₅₀ values of 28.00 µM and 27.50 µM, which were comparable to the standard, ascorbic acid. saudijournals.com
| Derivative Compound/Class | Assay | Reported Activity (IC₅₀ or % Scavenging) | Source |
|---|---|---|---|
| Thiol derivative T3 | DPPH | 0.053 mM | nih.gov |
| Thiol derivative T3 | ABTS | 0.023 mM | nih.gov |
| Thiazolidinone derivative (Compound 4) | DPPH | 33.98% scavenging | nih.gov |
| Thiazolidinone derivative (TZD 3) | DPPH | 28.00 µM | saudijournals.com |
| Thiazolidinone derivative (TZD 5) | DPPH | 27.50 µM | saudijournals.com |
| Bis-1,3,4-thiadiazole (Compound II) | ABTS | Demonstrated greater ABTS˙+ scavenging ability | researchgate.net |
Reducing Power Assays
The ferric reducing antioxidant power (FRAP) assay is another method used to assess the antioxidant potential of a compound by measuring its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Research on thiazolidinone derivatives of 1,3,4-thiadiazole has included this assay. One specific 1,3,4-thiadiazole based compound was found to have a reducing power equivalent to 75% of the activity of the standard antioxidant, Vitamin C. nih.gov This indicates a significant capacity to donate electrons, a key feature of antioxidant action.
Mechanisms of Antioxidant Action
The antioxidant mechanisms of 1,3,4-thiadiazole derivatives extend to the scavenging of specific, highly damaging reactive oxygen species like hydroxyl radicals (•OH) and superoxide (B77818) anions. Research has demonstrated that certain 2,5-disubstituted 1,3,4-thiadiazole derivatives exhibit potent superoxide anion scavenging activity. acu.edu.in The same study explored the ability of these compounds to scavenge hydroxyl radicals generated by Fe³⁺ ions. acu.edu.in
Furthermore, thiol derivatives of thiadiazole have shown protective effects against hydroxyl radical-induced damage. nih.gov At a concentration of 60 µM, specific thiol derivatives provided 83% protection against the degradation of 2-deoxyribose by hydroxyl radicals. nih.gov These findings highlight that direct scavenging of destructive free radicals is a significant mechanism behind the antioxidant properties of these compounds. acu.edu.innih.gov
Enzyme Inhibition Studies (Beyond Direct Antimicrobial/Anticancer Targets)
Derivatives of the 1,3,4-thiadiazole scaffold have been the subject of numerous preclinical studies to evaluate their potential as inhibitors of various enzymes implicated in a range of diseases.
A series of 2-substituted-1,3,4-thiadiazole-5-sulfamides have been investigated as inhibitors of several carbonic anhydrase (CA) isoforms. researchgate.net These compounds demonstrated weak inhibitory action against human carbonic anhydrase (hCA) I, hCA II, and hCA IV. However, they were identified as potent, low nanomolar inhibitors of the mitochondrial isoforms hCA VA and hCA VB. researchgate.net The selectivity for the mitochondrial enzymes over the cytosolic and membrane-associated isoforms makes these derivatives significant candidates for further investigation. researchgate.net
In another study, a series of 1,3,4-thiadiazole-thiazolidinone derivatives were synthesized and evaluated as carbonic anhydrase inhibitors. One compound in this series, 7i, showed more potent inhibition than the standard reference drug, acetazolamide (B1664987). mdpi.com Kinetic analysis revealed that this compound binds to the target enzyme in a competitive manner. mdpi.com
| Compound Class | Target Enzyme(s) | Key Findings |
| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA I, hCA II, hCA IV, hCA VA, hCA VB | Weak inhibition of hCA I, II, and IV; potent, low nanomolar inhibition of hCA VA and VB. researchgate.net |
| 1,3,4-thiadiazole-thiazolidinone derivatives | Carbonic Anhydrase | Compound 7i exhibited an IC50 value of 0.402 ± 0.017 μM, outperforming acetazolamide (IC50 = 0.998 ± 0.046 μM). mdpi.com |
A series of novel thiadiazole amide derivatives have been synthesized and evaluated for their inhibitory activities against both Protein Tyrosine Phosphatase 1B (PTP1B) and Cell division cycle 25B (Cdc25B). Most of these compounds displayed inhibitory activity against both enzymes, with IC50 values ranging from 1.18 to 8.01 μg/mL for Cdc25B and 0.85 to 8.75 μg/mL for PTP1B. nih.gov Notably, compounds 5b and 4l were the most potent inhibitors for Cdc25B and PTP1B, respectively. nih.gov
Further research on 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives identified them as novel PTP1B inhibitors. All 41 synthesized compounds in this class showed potential PTP1B inhibitory activities, with IC50 values ranging from 0.41 ± 0.05 to 4.68 ± 0.61 μM. The most potent compound, MY17, was found to be a reversible, noncompetitive inhibitor of PTP1B. nih.gov
| Compound Class | Target Enzyme(s) | IC50 Values |
| Thiadiazole amide derivatives | Cdc25B | 1.18-8.01 μg/mL nih.gov |
| Thiadiazole amide derivatives | PTP1B | 0.85-8.75 μg/mL nih.gov |
| 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives | PTP1B | 0.41 ± 0.05 to 4.68 ± 0.61 μM nih.gov |
A series of 2,5-diphenyl-1,3,4-thiadiazole (B72002) hydroxamate derivatives have been designed and synthesized as Histone Deacetylase (HDAC) inhibitors with DNA binding affinity. Among the synthesized compounds, compound 4j demonstrated the most potent inhibitory activity against HDAC1, with an IC50 of 15 nM. nih.gov This compound also showed stronger antiproliferative activity in tested tumor cell lines compared to the known HDAC inhibitor, SAHA. nih.gov
Another study focused on 1,3,4-thiadiazole-containing hydroxamic acids. It was found that derivatives with a heteroaromatic substituent exhibited improved HDAC inhibitory activity and higher antiproliferative potency in cellular assays when compared to SAHA. nih.gov
| Compound Class | Target Enzyme | IC50 Value |
| 2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivatives | HDAC1 | 15 nM (for compound 4j) nih.gov |
| 1,3,4-thiadiazole-containing hydroxamic acids | HDAC | Improved activity over SAHA nih.gov |
Several studies have highlighted the potential of 1,3,4-thiadiazole derivatives as Acetylcholinesterase (AChE) inhibitors. In one study, a series of drug-1,3,4-thiadiazole conjugates were synthesized and found to selectively inhibit AChE in the nanomolar range. nih.gov The most potent compound, 3b, had an IC50 value of 18.1 ± 0.9 nM, which was significantly better than the reference drug, neostigmine (B1678181) methyl sulfate. nih.gov
Another study on new (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compounds also reported significant AChE inhibitory activity, with IC50 values in the low nanomolar range for some derivatives. nih.govjlu.edu.cn Kinetic studies revealed a mixed-type of AChE inhibition for the most potent compound. nih.govjlu.edu.cn
| Compound Class | Target Enzyme | IC50 Values |
| Drug-1,3,4-thiadiazole conjugates | AChE | 18.1 ± 0.9 nM (for compound 3b) nih.gov |
| (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compounds | AChE | Low nM range nih.govjlu.edu.cn |
| Benzamide derivatives bearing 1,3,4-thiadiazole nucleus | AChE | 1.82 ± 0.6 nM (for compound 7e) mdpi.com |
| Thiazolidin-4-one analogs with thiadiazole derivative | AChE | pIC50 of 1.30 ± 0.007 (for compound 4o) mdpi.com |
The anti-inflammatory potential of 1,3,4-thiadiazole derivatives has been explored through their inhibition of cyclooxygenase (COX) enzymes. A study on thiadiazole-thiazolidinone hybrids found that the most promising compound, 6l, inhibited the COX-2 enzyme at a nanomolar concentration (IC50 = 70 nM) with a high selectivity index (SI = 220). nih.gov
In contrast, a series of 5-adamantylthiadiazole-based thiazolidinone derivatives were identified as effective and selective COX-1 inhibitors. The most active compounds in this series, 3 and 4, had IC50 values of 1.08 and 1.12 μM, respectively, for COX-1. uobaghdad.edu.iq
Research has also been conducted on new derivatives of celecoxib (B62257), a known COX-2 selective inhibitor. Several of the synthesized 1,3,4-thiadiazole derivatives with sulfonamide moieties were as effective as celecoxib at inhibiting COX-2, while showing no effect on COX-1.
| Compound Class | Target Enzyme(s) | IC50 Values & Selectivity |
| Thiadiazole-thiazolidinone hybrids | COX-2 | IC50 = 70 nM, SI = 220 (for compound 6l) nih.gov |
| 5-adamantylthiadiazole-based thiazolidinone derivatives | COX-1 | IC50 = 1.08 μM (compound 3), 1.12 μM (compound 4) uobaghdad.edu.iq |
| Celecoxib derivatives with 1,3,4-thiadiazole | COX-2 | As effective as celecoxib, no effect on COX-1 |
| 1,3,4-oxadiazole-2-thione and 1,3,4-thiadiazole-2-thione analogs of flufenamic acid | 5-LO and CO | IC50 = 0.87 microM (5-LO), 0.85 microM (CO) for compound 10b |
Other Emerging Biological Activities (Preclinical Focus)
Beyond the well-defined enzyme targets, preclinical research has uncovered other promising biological activities of 1,3,4-thiadiazole derivatives. One notable area is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. In silico screening has identified several 1,3,4-thiadiazole derivatives as potential VEGFR-2 inhibitors.
Additionally, imidazo[2,1-b] nih.govnih.govthiadiazole derivatives have been shown to inhibit the phosphorylation of focal adhesion kinase (FAK), a protein overexpressed in certain cancers. This inhibition was associated with antiproliferative and antimigratory activity in preclinical cancer models. The broad spectrum of biological activities of the 1,3,4-thiadiazole scaffold continues to make it a subject of intensive research for various therapeutic applications. nih.gov
Anticonvulsant Properties
Derivatives of 1,3,4-thiadiazole have been extensively studied for their potential as anticonvulsant agents, demonstrating efficacy in various preclinical models. nih.govfrontiersin.org The structural features considered important for this activity include a hydrophobic aryl ring, a hydrogen bonding domain, and an electron-donor group. The anticonvulsant action of these compounds is believed to stem from multiple mechanisms. One proposed mechanism involves the potentiation of the GABAergic system, where the compounds enhance the release of chloride ions through the GABA-A pathway, thus preventing excessive neuronal firing. nih.gov Another significant mechanism is the inhibition of carbonic anhydrase (CA) isoforms, specifically CA-II and CA-IX. nih.gov Some derivatives may also act on voltage-gated ion channels. nih.govfrontiersin.org
Preclinical evaluation of these compounds frequently employs the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models to determine their efficacy. nih.govbas.bg Structure-activity relationship (SAR) studies have revealed that the lipophilic nature of the molecule and the presence of electron-withdrawing groups, such as chloro and nitro groups, can enhance anticonvulsant potency. nih.gov
Table 1: Preclinical Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound/Derivative Class | Model | Key Finding | Reference |
|---|---|---|---|
| 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol1-yl)-1,3,4-thiadiazole-2-yl acetamide | Induced Convulsions (mice) | Exhibited ≥50% activity at a 30 mg/kg dose. | nih.govfrontiersin.org |
| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | MES Test (100 mg/kg) | Displayed 66.67% protection. | nih.govfrontiersin.org |
| scPTZ Test (100 mg/kg) | Displayed 80% protection. | nih.govfrontiersin.org | |
| Compounds 6d and 7d (Anthwal et al.) | MES & scPTZ Models | Showed the highest anticonvulsant activity among the series tested. | nih.gov |
Antidepressant-like Activities
The potential of 1,3,4-thiadiazole derivatives as antidepressant agents has been linked primarily to their ability to inhibit monoamine oxidases (MAOs), which are key enzymes in the metabolism of neurotransmitters. nih.govnih.gov Specifically, many derivatives show selective inhibition of monoamine oxidase A (MAO-A), an important target for the management of neurological disorders. nih.govnih.govnih.gov The inhibition of MAO-A leads to an increase in the levels of serotonin (B10506) and norepinephrine (B1679862) in the brain.
In addition to MAO-A inhibition, some studies suggest the involvement of other pathways. nih.gov The antidepressant-like effects of certain derivatives have been linked to the serotonergic system, involving 5-HT1A, 5-HT1A/1B, and 5-HT3 receptors, as well as the nitric oxide (NO) system. nih.gov Preclinical assessments for antidepressant activity often utilize models such as the forced swim test. nih.govresearchgate.net
Table 2: MAO-A Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound/Reference | Target | IC₅₀ Value (μM) | Key Finding | Reference |
|---|---|---|---|---|
| Compound 6b | Human MAO-A | 0.060 | Potent, selective, and reversible competitive inhibitor. | nih.govnih.gov |
| Clorgyline (Reference) | Human MAO-A | 0.048 | Standard irreversible inhibitor. | nih.govnih.gov |
| Moclobemide (Reference) | Human MAO-A | 4.664 | Standard reversible inhibitor. | nih.govnih.gov |
Anti-inflammatory Properties
The 1,3,4-thiadiazole scaffold is associated with significant anti-inflammatory properties, a widely reported biological activity for this class of compounds. japsonline.comnih.govresearchgate.net The =N–C–S– moiety present in the thiadiazole ring is believed to contribute to its various biological activities, including its anti-inflammatory effects. nih.govnih.gov Research has consistently included anti-inflammatory potential in the broad spectrum of pharmacological actions exhibited by these derivatives, alongside antimicrobial, anticancer, and anticonvulsant activities. nih.govmdpi.com While the precise mechanisms are varied and depend on the specific substitutions on the thiadiazole core, this consistent finding in preclinical screenings underscores its potential as a template for the development of new anti-inflammatory agents. nih.gov
Anti-diabetic Potential
Several 1,3,4-thiadiazole derivatives have been investigated for their anti-diabetic potential, with a primary mechanism of action being the inhibition of key carbohydrate-hydrolyzing enzymes. mdpi.commdpi.com Research has focused on the inhibition of α-glucosidase and α-amylase. nih.govmdpi.com These enzymes are located in the small intestine and are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. mdpi.com By inhibiting these enzymes, thiadiazole derivatives can slow down glucose absorption and reduce postprandial blood glucose spikes, which is a key therapeutic strategy for managing type 2 diabetes. mdpi.com
Structure-activity relationship studies indicate that the inhibitory profile can be influenced by the nature of substituents on the thiadiazole ring, with both electron-donating and electron-withdrawing groups affecting activity. nih.gov
Table 3: α-Glucosidase Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | IC₅₀ Value | Comparison Standard (Acarbose) | Reference |
|---|---|---|---|
| Analogue 8 | 1.10 ± 0.10 μM | 11.50 ± 0.30 μM | nih.gov |
| Analogue 9 | 1.30 ± 0.10 μM | 11.50 ± 0.30 μM | nih.gov |
| Analogue 4 | 2.20 ± 0.10 μM | 11.50 ± 0.30 μM | nih.gov |
DNA Binding and Biomolecular Interactions (e.g., Calf Thymus DNA)
The interaction between 1,3,4-thiadiazole derivatives and DNA is a field of study aimed at elucidating the mechanism of action for their other biological activities, such as antimicrobial or anticancer effects. nih.govsemanticscholar.org Calf Thymus DNA (CT-DNA) is commonly used as a model in these preclinical studies. nih.govnih.gov The binding of these small, planar heterocyclic compounds to DNA has been investigated using various spectroscopic techniques, including UV-vis absorption, fluorescence spectroscopy, and Circular Dichroism (CD). nih.govnih.gov
Research has shown that certain fatty acid derivatives of 1,3,4-thiadiazole are capable of binding to the minor groove of the DNA helix. nih.gov For example, studies on compounds like 5-(heptadecyl)-2-amino-1,3,4-thiadiazole have supported a minor groove binding mode. nih.gov Other studies have also explored the potential for an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA. nih.gov These biomolecular interaction studies are crucial for understanding how these compounds may exert their effects at a cellular level. nih.govsemanticscholar.org
Antileishmanial and Antimalarial Research
The 1,3,4-thiadiazole scaffold has served as a template for the development of agents targeting parasitic diseases like leishmaniasis and malaria. nih.gov
In antileishmanial research, 5-nitroheteroaryl-1,3,4-thiadiazole derivatives have shown particular promise against various Leishmania species, including L. donovani. nih.govresearchgate.net One of the proposed mechanisms for their leishmanicidal effect is the disruption of DNA-related processes through the inhibition of parasitic topoisomerases I and II. nih.gov Another suggested mechanism involves the affinity of these compounds for sulfhydryl groups within essential parasite enzymes. researchgate.net Certain nitrofuran and nitroimidazole derivatives have demonstrated high selectivity against the intracellular amastigote form of the parasite with low toxicity to host cells in preclinical models. nih.gov
In the context of antimalarial research, derivatives of 1,3,4-thiadiazole have been identified as inhibitors of crucial parasite enzymes. nih.gov Specifically, 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivatives have shown excellent inhibitory activity against the Plasmodium falciparum carbonic anhydrase (pfCA), an enzyme vital for the parasite's survival. nih.gov
Table 4: Antiparasitic Activity of Selected 1,3,4-Thiadiazole Derivatives
| Activity | Compound Class / Example | Target/Organism | Key Finding | Reference |
|---|---|---|---|---|
| Antileishmanial | Compound 7 (Al-Qahtani et al.) | L. donovani promastigotes | IC₅₀ value of 0.495 μM. | nih.govresearchgate.net |
| Antileishmanial | 5-nitrofuran derivatives | Intracellular amastigotes | High selectivity (Selectivity Index > 12). | nih.gov |
| Antimalarial | 1,3,4-thiadiazole-2-sulfonamide (Compound 18) | P. falciparum carbonic anhydrase (pfCA) | Excellent inhibitory activity. | nih.gov |
Coordination Chemistry of 1,3,4 Thiadiazole 2,5 Dicarbothioamide As Ligands
Design and Synthesis of Metal Complexes with Transition Metal Ions (e.g., Cu(II), Zn(II), Cr(III), Ni(II))
The synthesis of metal complexes involving 1,3,4-thiadiazole (B1197879) derivatives often involves the reaction of a metal salt with the ligand in a suitable solvent. For instance, complexes of 2,5-diamino-1,3,4-thiadiazole (B1295027), a related compound, have been prepared using metal chlorides like CuCl₂, NiCl₂·6H₂O, and CoCl₂·6H₂O. researchgate.net The synthesis typically results in the formation of solid chelates. nih.gov In a common synthetic protocol, the ligand is dissolved in a solvent such as ethanol, and an aqueous solution of the metal salt is added. The mixture is then refluxed for several hours to facilitate the complex formation. eprajournals.com
The complexation of 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole with Cu(II) and Zn(II) ions has been achieved through classical synthetic methods. nih.gov These preparations highlight a general strategy where the 1,3,4-thiadiazole derivative acts as a ligand, coordinating with various transition metal ions to form stable complexes. The choice of the metal ion and the specific substituents on the thiadiazole ring are crucial in determining the structure and properties of the resulting complex.
Structural Analysis of Coordination Compounds (e.g., Coordination Modes, Geometry, Ligand-Metal Ratio)
The structural elucidation of these metal complexes is carried out using various spectroscopic and analytical techniques, including infrared (IR), ultraviolet-visible (UV-Vis) spectroscopy, elemental analysis, and magnetic susceptibility measurements.
IR spectroscopy is particularly useful in determining the coordination sites of the ligand. For example, in complexes of 2,5-diamino-1,3,4-thiadiazole, shifts in the vibrational frequencies of the amine (-NH₂) groups and the thiadiazole ring's sulfur atom indicate their involvement in coordination with the metal ion. mdpi.comnih.gov Specifically, this ligand has been shown to act as a neutral tridentate ligand, coordinating through the sulfur atom and the nitrogen atoms of the amino groups. mdpi.comnih.gov In other instances, such as with 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole complexes, coordination occurs via a thiadiazole nitrogen atom and a deprotonated hydroxyl group. nih.gov
The ligand-to-metal ratio can vary. For example, Zn(II) complexes with 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole typically exhibit a 1:1 ligand-metal ratio, whereas Cu(II) complexes show a 2:1 ratio. nih.gov
The geometry of the resulting complexes is often inferred from electronic spectra and magnetic moment data. Many complexes of 2,5-diamino-1,3,4-thiadiazole with Co(II), Ni(II), and Cu(II) have been found to possess an octahedral geometry. researchgate.netnih.govnih.gov
Table 1: Structural Characteristics of 1,3,4-Thiadiazole Derivative Complexes
| Ligand | Metal Ion | Coordination Mode | Ligand-Metal Ratio | Geometry | Reference |
|---|---|---|---|---|---|
| 2,5-Diamino-1,3,4-thiadiazole | Co(II), Ni(II), Cu(II) | Tridentate (S and N of amines) | 2:1 | Octahedral | nih.govnih.gov |
| 2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Zn(II) | Bidentate (Thiadiazole N and deprotonated -OH) | 1:1 | Not specified | nih.gov |
| 2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Cu(II) | Bidentate (Thiadiazole N and deprotonated -OH) | 2:1 | Not specified | nih.gov |
Magnetic and Electronic Properties of Metal Complexes
The magnetic and electronic properties of these complexes provide further insight into their structure and bonding. Magnetic moment measurements help in determining the geometry of the complexes. For instance, the measured magnetic moments for Co(II), Ni(II), and Cu(II) complexes of 2,5-diamino-1,3,4-thiadiazole are consistent with an octahedral geometry around the metal ions. nih.gov
UV-Vis spectroscopy reveals electronic transitions within the complex. The spectra of the metal complexes typically show bands that are shifted compared to the free ligand, indicating coordination. These shifts and the appearance of new bands, particularly d-d transitions for transition metal complexes, are used to deduce the coordination environment and geometry of the metal center. researchgate.netnih.gov For example, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole were instrumental in assigning their geometries. nih.gov
Biological Activity of Metal Complexes (e.g., Enhanced Antimicrobial or Anticancer Properties)
A significant driver for the synthesis of metal complexes with 1,3,4-thiadiazole derivatives is the potential for enhanced biological activity compared to the free ligands. granthaalayahpublication.org Complexation with metal ions can significantly augment the pharmacological properties of the parent compound. researchgate.net
Metal complexes of 2,5-diamino-1,3,4-thiadiazole have demonstrated greater antimicrobial activity against various microorganisms when compared to the uncomplexed ligand. mdpi.comnih.gov Similarly, Cu(II) and Ni(II) complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole showed increased antifungal activity against Aspergillus species and Candida albicans. nih.gov The Cu(II) complex, in particular, was found to be nearly as effective as the standard antifungal drug clotrimazole (B1669251) against Aspergillus niger. nih.gov
The enhanced activity is often attributed to the theory of chelation, which suggests that upon complexation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor groups of the ligand. This, in turn, increases the lipophilic nature of the central metal atom, favoring its permeation through the lipid layers of the cell membrane of microorganisms.
Table 2: Biological Activity of 1,3,4-Thiadiazole Derivative Complexes
| Ligand | Metal Ion(s) | Biological Activity | Key Finding | Reference |
|---|---|---|---|---|
| 2,5-Diamino-1,3,4-thiadiazole | Co(II), Ni(II), Cu(II) | Antimicrobial | Complexes showed greater activity than the parent ligand against several microorganisms. | mdpi.comnih.gov |
| 5-(2-Aminoethyl)-2-amino-1,3,4-thiadiazole | Cu(II), Ni(II) | Antifungal | Complexes showed increased activity against Aspergillus and Candida spp. The Cu(II) complex was particularly potent. | nih.gov |
| 2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Cu(II), Zn(II) | Antibacterial | Demonstrated a strong synergistic antibacterial effect with the antibiotic kanamycin (B1662678) against Staphylococcus aureus. | nih.gov |
Advanced Applications and Future Research Directions for 1,3,4 Thiadiazole 2,5 Dicarbothioamide
Potential in Advanced Materials Science
The exploration of 1,3,4-Thiadiazole-2,5-dicarbothioamide and its derivatives in materials science is a burgeoning field. The core 1,3,4-thiadiazole (B1197879) ring, with its electron-rich sulfur and nitrogen atoms, provides a foundation for the development of novel materials with unique electronic and coordination properties.
One of the primary areas of investigation is the use of 1,3,4-thiadiazole derivatives in the creation of coordination polymers and metal complexes . The nitrogen and sulfur atoms within the thiadiazole ring and the sulfur atoms of the carbothioamide groups can act as effective ligands, binding to various metal ions. This coordination ability allows for the self-assembly of intricate one-, two-, or three-dimensional structures. These materials are being explored for applications in areas such as catalysis, gas storage, and molecular sensing. The specific geometry and electronic properties of the resulting metal-organic frameworks are highly dependent on the coordination preferences of the metal ion and the conformational flexibility of the thiadiazole ligand.
Furthermore, the inherent electronic properties of the 1,3,4-thiadiazole ring make it a candidate for applications in organic electronics . Derivatives of this compound are being investigated for their potential use as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). The ability to modify the substituents on the thiadiazole ring allows for the fine-tuning of the material's electronic band gap, charge transport characteristics, and photophysical properties. Research in this area focuses on synthesizing derivatives with enhanced thermal stability, processability, and performance in electronic devices.
A summary of the potential applications in materials science is presented below:
| Application Area | Key Properties of this compound Derivatives |
| Coordination Polymers | Ligating ability of nitrogen and sulfur atoms, formation of stable metal complexes. |
| Organic Electronics | Tunable electronic properties, potential for charge transport. |
| Sensors | Interaction with specific analytes leading to a detectable signal. |
Role in Agrochemical Development
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the agrochemical industry, and derivatives of this compound are being investigated for their potential as next-generation crop protection agents. The biological activity of these compounds is often attributed to the presence of the toxophoric N-C-S moiety.
Research is actively pursuing the development of fungicides and herbicides based on the 1,3,4-thiadiazole structure. evitachem.com The mode of action of these compounds can vary, but they often involve the inhibition of essential enzymes in fungal or plant pathogens, disruption of cell membrane integrity, or interference with metabolic pathways. The dicarbothioamide functional groups in the target compound can enhance its interaction with biological targets, potentially leading to increased efficacy.
The development of novel agrochemicals is driven by the need to overcome resistance to existing products and to find more environmentally benign solutions. Scientists are exploring structure-activity relationships (SAR) to design 1,3,4-thiadiazole derivatives with high target specificity and low toxicity to non-target organisms.
Key research findings in the agrochemical applications of 1,3,4-thiadiazole derivatives are summarized in the following table:
| Agrochemical Application | Target Pests/Weeds | Noted Research Findings |
| Fungicide | Various fungal pathogens | Derivatives have shown efficacy against a range of plant pathogenic fungi. evitachem.com |
| Herbicide | Broadleaf and grassy weeds | The thiadiazole ring is a component of some commercial herbicides. evitachem.com |
Innovative Strategies for Preclinical Drug Discovery and Development
The 1,3,4-thiadiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a number of clinically used drugs. researchgate.net This has spurred significant interest in this compound and its analogues as potential therapeutic agents. The diverse biological activities reported for this class of compounds include antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net
In the realm of antimicrobial drug discovery , researchers are synthesizing and evaluating derivatives of this compound for their activity against a spectrum of bacteria and fungi. The mechanism of action is often linked to the inhibition of specific microbial enzymes or the disruption of cellular processes. The dicarbothioamide groups can participate in hydrogen bonding and other interactions with the active sites of target proteins, enhancing the inhibitory potential.
The development of novel anticancer agents is another significant focus. The 1,3,4-thiadiazole ring is a bioisostere of other important heterocyclic systems found in biologically active molecules, allowing it to interact with various enzymatic targets involved in cancer cell proliferation and survival. Preclinical studies on related 1,3,4-thiadiazole derivatives have shown promising results against several cancer cell lines.
Innovative preclinical development strategies include:
Structure-Based Drug Design: Utilizing computational modeling to design molecules that fit precisely into the active site of a biological target.
Combinatorial Chemistry: Creating large libraries of related compounds to rapidly screen for biological activity.
High-Throughput Screening: Automating the testing of large numbers of compounds to identify promising drug candidates.
A summary of the preclinical research areas for 1,3,4-thiadiazole derivatives is provided below:
| Therapeutic Area | Potential Mechanism of Action |
| Antimicrobial | Enzyme inhibition, disruption of cell wall synthesis. evitachem.com |
| Anticancer | Inhibition of kinases, induction of apoptosis. evitachem.com |
| Anti-inflammatory | Modulation of inflammatory pathways. researchgate.net |
Challenges and Opportunities in this compound Research
Despite the promising potential of this compound and its derivatives, several challenges remain in translating this potential into practical applications. A primary hurdle is the often-complex synthesis of these molecules, which can involve multiple steps and require specialized reagents, such as Lawesson's reagent for thionation. evitachem.com Optimizing reaction conditions to improve yields and reduce the environmental impact of the synthesis is an ongoing area of research.
Another significant challenge is achieving the desired selectivity and minimizing off-target effects , particularly in the development of pharmaceuticals and agrochemicals. While the 1,3,4-thiadiazole scaffold can impart potent biological activity, it is crucial to design molecules that interact specifically with the intended target to avoid unwanted side effects or harm to non-target organisms. This requires a deep understanding of the structure-activity relationships and the metabolic fate of these compounds.
Furthermore, issues related to solubility and bioavailability can hinder the development of effective drugs. The often-planar and aromatic nature of these compounds can lead to poor solubility in aqueous media, which can limit their absorption and distribution in biological systems. Strategies to improve these properties, such as the introduction of specific functional groups, are actively being explored.
Despite these challenges, the opportunities for future research are vast. The versatility of the 1,3,4-thiadiazole ring system allows for extensive chemical modification, providing a rich platform for the discovery of new materials and bioactive agents. Future research will likely focus on:
Developing more efficient and sustainable synthetic methodologies.
Utilizing advanced computational tools for the rational design of molecules with improved properties.
Conducting in-depth biological studies to elucidate the mechanisms of action and to identify new therapeutic and agrochemical targets.
Exploring the potential of this compound and its derivatives in emerging fields such as theranostics and smart materials.
The continued exploration of this compound and its analogues holds great promise for addressing key challenges in materials science, agriculture, and medicine.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,3,4-thiadiazole-2,5-dicarbothioamide derivatives?
- Methodological Answer : The compound is typically synthesized via acid-catalyzed cyclization of S-substituted dithiocarbazates. For example, propargyl bromide reacts with 1,3,4-thiadiazole-2,5-diithiol dipotassium salt in DMF at 70°C for 24 h, followed by extraction with Et2O and purification via silica gel chromatography . Alternatively, intermolecular cyclization of alkyl/aryl dithiocarbazates under acidic conditions yields derivatives in 38–83% yields, with recrystallization (e.g., in n-hexane) as a key purification step .
Q. How can coordination modes of this compound with metal ions be characterized?
- Methodological Answer : Coordination complexes are analyzed using spectroscopic techniques (IR, UV-Vis) and X-ray crystallography. For instance, IR spectroscopy identifies shifts in ν(S–H) and ν(C=N) bands to confirm sulfur/nitrogen-metal bonding. X-ray diffraction (XRD) resolves structural details, such as monodentate vs. bridging thiolate coordination .
Q. What spectroscopic methods are critical for characterizing thiadiazole derivatives?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms substituent integration and electronic environments.
- FT-IR : Detects functional groups (e.g., S–H at ~2550 cm<sup>−1</sup>, C=S at ~1250 cm<sup>−1</sup>).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- XRD : Provides crystallographic data for unambiguous structural assignment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thiadiazole derivatives?
- Methodological Answer : Discrepancies in antifungal or antimicrobial activity often arise from substituent effects or assay conditions. To address this:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., hydrophobic side chains) and test against standardized microbial strains .
- Computational Docking : Use tools like AutoDock to model interactions with target enzymes (e.g., CYP51 in C. albicans) and correlate with experimental IC50 values .
Q. What strategies optimize the electrochemical properties of thiadiazole-based materials for battery applications?
- Methodological Answer : Modify substituents to enhance redox activity. For example:
- Introduce electron-withdrawing groups (e.g., –NO2) to stabilize radical intermediates.
- Use cyclic voltammetry (CV) to measure redox potentials in non-aqueous electrolytes (e.g., LiPF6 in EC/DMC).
- Pair with conductive polymers (e.g., PEDOT) to improve charge transfer kinetics in lithium-ion battery cathodes .
Q. How can computational methods predict the adsorption behavior of thiadiazole corrosion inhibitors on metal surfaces?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate adsorption energies, Fukui indices, and molecular electrostatic potential (MEP) maps to identify reactive sites.
- Molecular Dynamics (MD) : Simulate inhibitor-metal interactions in aqueous environments.
- Validate with experimental techniques like SEM-EDS to confirm surface morphology and elemental composition .
Q. What experimental designs mitigate safety risks during thiadiazole synthesis?
- Methodological Answer :
- Handling Toxic Reagents : Use glove boxes for air-sensitive steps (e.g., azide reactions) and avoid skin contact with dithiocarbazates .
- Waste Management : Segregate sulfur-containing byproducts and dispose via licensed hazardous waste facilities.
- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and minimize exposure .
Methodological Challenges & Solutions
Q. Why do some synthetic routes for thiadiazole derivatives yield low (<50%) products, and how can this be improved?
- Answer : Low yields often result from side reactions (e.g., oxidation of thiol groups). Solutions include:
- Optimizing Solvent Systems : Use degassed DMF or THF to prevent disulfide formation.
- Catalyst Screening : Test Cu(I)/Cu(II) catalysts for click chemistry steps to enhance azide-alkyne cycloaddition efficiency .
Q. How do steric and electronic effects influence the coordination chemistry of thiadiazole ligands?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
